molecular formula C29H33NO5 B12773344 Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- CAS No. 181869-05-6

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)-

Cat. No.: B12773344
CAS No.: 181869-05-6
M. Wt: 475.6 g/mol
InChI Key: GXMYJDJUGLWQHB-PQJAERKNSA-N
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Description

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- involves multiple steps, including the formation of the indene ring, the introduction of hydroxy groups, and the attachment of the benzenepentanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(methoxymethoxy)-alpha-(phenylmethyl)-, (aR,gS)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

181869-05-6

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(methoxymethoxy)phenyl]pentanamide

InChI

InChI=1S/C29H33NO5/c1-34-19-35-27-14-8-6-12-22(27)16-24(31)17-23(15-20-9-3-2-4-10-20)29(33)30-28-25-13-7-5-11-21(25)18-26(28)32/h2-14,23-24,26,28,31-32H,15-19H2,1H3,(H,30,33)/t23-,24-,26-,28?/m1/s1

InChI Key

GXMYJDJUGLWQHB-PQJAERKNSA-N

Isomeric SMILES

COCOC1=CC=CC=C1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NC3[C@@H](CC4=CC=CC=C34)O)O

Canonical SMILES

COCOC1=CC=CC=C1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O

Origin of Product

United States

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